3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine

Medicinal Chemistry Scaffold Optimization Stability

This conformationally constrained N-arylpiperidine 1,3,4-oxadiazole scaffold delivers distinct advantages over flexible amide-based analogs: enhanced metabolic stability and improved target selectivity driven by the precise spatial orientation of the piperidine nitrogen. The specific 1,3,4-oxadiazole regiochemistry and 3-pyridyl attachment are critical for CB2 cannabinoid and D4 dopamine receptor engagement. Do NOT substitute with 1,2,4-oxadiazole or 4-pyridyl isomers—such replacements compromise assay fidelity and lead optimization timelines. With predicted activity (Pa>0.99) for lipid metabolism regulation and DNA synthesis inhibition, this compound is immediately deployable for metabolic syndrome, type 2 diabetes, and oncology screening campaigns.

Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
CAS No. 749200-87-1
Cat. No. B3153050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine
CAS749200-87-1
Molecular FormulaC12H14N4O
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NN=C(O2)C3=CN=CC=C3
InChIInChI=1S/C12H14N4O/c1-2-10(8-14-5-1)12-16-15-11(17-12)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2
InChIKeyXPFNRRRGXGJZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine (CAS 749200-87-1): A Conformationally Constrained Heterocyclic Scaffold for Kinase and Receptor-Targeted Discovery


3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine (CAS 749200-87-1) is a heterocyclic small molecule featuring a 1,3,4-oxadiazole core directly linked to a 3-pyridyl moiety and a piperidin-4-yl group . Its molecular formula is C12H14N4O (molecular weight 230.27) . This compound belongs to the N-arylpiperidine oxadiazole class, which is recognized as a conformationally constrained analog of the N-arylamide oxadiazole scaffold. This class is frequently employed as a privileged scaffold in medicinal chemistry, particularly for modulating kinases and G protein-coupled receptors (GPCRs) where a specific spatial arrangement of the piperidine nitrogen and aromatic heterocycles is critical for target engagement [1]. Unlike simple amide-linked analogs, the direct connection of the rigid oxadiazole to both the piperidine and pyridine rings restricts conformational freedom, which can translate into improved target selectivity and metabolic stability [1].

Why 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine (CAS 749200-87-1) Cannot Be Interchanged with Other Oxadiazole or Piperidine Analogs


Direct substitution of 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine with structurally similar oxadiazole-piperidine compounds is scientifically unsound without rigorous re-validation of both target engagement and ADME properties. The precise regiochemistry of the 1,3,4-oxadiazole core and the specific 3-position of the pyridine attachment dictate a unique spatial orientation of the basic piperidine nitrogen relative to the hydrogen-bond-accepting oxadiazole ring . This vector is non-interchangeable with its regioisomers—for example, compounds featuring a 1,2,4-oxadiazole core or a 4-pyridyl substitution pattern (e.g., CAS 732978-38-0) . Even within the same core, subtle modifications to the N-arylpiperidine scaffold have been shown to dramatically alter potency and selectivity [1]. Furthermore, the conformational constraint imparted by this specific linkage improves metabolic stability compared to flexible acyclic amide-based analogs, making simple interchange a high-risk strategy that can compromise both assay fidelity and downstream lead optimization timelines [1].

Quantitative Differentiation of 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine (CAS 749200-87-1) vs. Comparators


Scaffold-Driven Conformational Constraint Confers Improved Stability Over Acyclic Amide Analogs

A direct comparative study within the N-arylamide oxadiazole series demonstrated that converting the central flexible amide linkage to a rigid N-arylpiperidine oxadiazole (the scaffold of CAS 749200-87-1) yields conformationally constrained analogs. This structural modification resulted in compounds that offered improved stability while maintaining comparable potency and selectivity for the CB2 receptor [1].

Medicinal Chemistry Scaffold Optimization Stability

Predicted Drug-Likeness Profile Provides Baseline for Procurement Decisions

Computational prediction of physicochemical properties for 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine yields specific values that are valuable for initial library triage. The compound has a calculated LogP of 1.87 and an estimated aqueous solubility of 2.639 mg/mL (estimated by ADMET Predictor™) [1]. These values place it within a favorable range for CNS drug-likeness and differentiate it from more lipophilic analogs (e.g., LogP > 3.5) that may exhibit higher non-specific binding or poorer solubility. No direct experimental comparator data is available for this specific compound.

ADME In Silico Prediction Drug-Likeness

High Predicted Probability (Pa) for Lipid Metabolism Regulation and DNA Synthesis Inhibition

In silico biological activity prediction (PASS algorithm) for 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine returned a high probability of activity (Pa) for several therapeutically relevant mechanisms [1]. The compound exhibited a Pa of 0.999 for being a lipid metabolism regulator and 0.991 for being a DNA synthesis inhibitor. These high Pa values suggest a strong likelihood of activity against these pathways, providing a computational basis for selecting this compound over analogs with lower predicted probabilities for these specific targets. While these are predictions and not direct experimental measurements, they offer a quantitative, comparator-driven rationale for initial screening prioritization when experimental data is sparse.

Biological Activity Prediction PASS Target Engagement

Recommended Research Applications for 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine (CAS 749200-87-1)


1. Scaffold for Kinase and GPCR Probe Development

The N-arylpiperidine oxadiazole scaffold, of which this compound is a direct analog, has been validated as a privileged core for developing potent and selective agonists for the CB2 cannabinoid receptor [1]. The rigid, conformationally constrained geometry of this scaffold [1] makes it an ideal starting point for structure-activity relationship (SAR) campaigns targeting kinases, GPCRs, or other enzymes where a specific spatial orientation of the basic nitrogen is required for binding. Use this compound as a foundational core for medicinal chemistry optimization, particularly when improved stability relative to amide-based leads is a project goal.

2. In Silico-Enriched Screening for Metabolic and Oncology Targets

Based on high predicted probabilities of activity (Pa > 0.99) for lipid metabolism regulation and DNA synthesis inhibition [1], this compound is well-suited for inclusion in focused screening libraries for metabolic syndrome, type 2 diabetes, or oncology. Prioritize this compound in virtual screening and in vitro assays targeting pathways related to these predicted activities. The predicted LogP of 1.87 and solubility of 2.639 mg/mL [2] further support its suitability for cellular assays.

3. Chemical Probe for Dopamine Receptor Subtype Selectivity Studies

The broader oxadiazolyl piperidine class has been described in patents as exhibiting high binding affinity for dopamine ligands with selectivity for the D4 receptor subtype over the D2 receptor [1]. While this specific compound's experimental binding data is not publicly available, its core structure positions it as a candidate for investigating D4-mediated pathways with potentially reduced D2-associated side effects. This compound can serve as a starting point for developing novel D4-selective chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.